4-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that features a thiadiazole ring and two morpholine groups. Compounds containing thiadiazole rings are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-(morpholine-4-carbonyl)morpholine typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Attachment of the Morpholine Groups: The morpholine groups can be introduced through nucleophilic substitution reactions, where morpholine reacts with suitable electrophilic intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl group in the morpholine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholine nitrogen or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology
Antimicrobial Agents: Thiadiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Application in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-(morpholine-4-carbonyl)morpholine would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, modulating their activity through binding interactions. The morpholine groups may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(1,2,4-Thiadiazol-5-yl)morpholine: Lacks the methyl group and the second morpholine moiety.
3-Methyl-1,2,4-thiadiazole: Contains the thiadiazole ring but lacks the morpholine groups.
Uniqueness
4-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both the thiadiazole ring and two morpholine groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H18N4O3S |
---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
[4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H18N4O3S/c1-9-13-12(20-14-9)16-4-7-19-10(8-16)11(17)15-2-5-18-6-3-15/h10H,2-8H2,1H3 |
InChI Key |
SVRBSHMEXXXGQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCOC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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